1,3-Dimethylpyrrolidine-3-carbonitrile
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Overview
Description
1,3-Dimethylpyrrolidine-3-carbonitrile is an organic compound with the molecular formula C7H12N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethylpyrrolidine-3-carbonitrile can be synthesized through several methods. One common approach involves the alkylation of pyrrolidine with methyl iodide, followed by the introduction of a cyano group. The reaction typically proceeds as follows:
Alkylation: Pyrrolidine is reacted with methyl iodide in the presence of a base such as potassium carbonate to form 1,3-dimethylpyrrolidine.
Cyanation: The resulting 1,3-dimethylpyrrolidine is then treated with a cyanating agent like sodium cyanide or potassium cyanide under appropriate conditions to introduce the cyano group, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylpyrrolidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dimethylpyrrolidine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dimethylpyrrolidine-3-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The cyano group can act as an electrophile, participating in various reactions that modify the activity of biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dimethylpyrrolidine-3-carbonitrile
- 1,3-Dimethylpyrrolidine-2-carbonitrile
- 1,3-Dimethylpyrrolidine-4-carbonitrile
Uniqueness
1,3-Dimethylpyrrolidine-3-carbonitrile is unique due to the position of the cyano group on the pyrrolidine ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.
Biological Activity
1,3-Dimethylpyrrolidine-3-carbonitrile (DMPC) is a heterocyclic organic compound with notable biological activity and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
This compound has the molecular formula C7H12N2 and features a pyrrolidine ring substituted at the 1 and 3 positions with methyl groups and a cyano group at the 3 position. The synthesis typically involves:
- Alkylation : Pyrrolidine is reacted with methyl iodide in the presence of a base to form 1,3-dimethylpyrrolidine.
- Cyanation : The resulting compound is treated with sodium or potassium cyanide to introduce the cyano group, yielding DMPC .
The biological activity of DMPC is largely attributed to its ability to interact with various enzymes and receptors in biological systems. The cyano group can act as an electrophile, facilitating reactions that modify biological molecules. This interaction may influence several biochemical pathways, making DMPC a valuable compound for research in pharmacology and biochemistry .
Antimicrobial Properties
Research indicates that DMPC exhibits antimicrobial activity against various bacterial strains. A study evaluating its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) demonstrated significant inhibitory effects, suggesting its potential as an antimicrobial agent .
Cytotoxicity and Antiproliferative Effects
DMPC has shown cytotoxic effects in several cancer cell lines. In vitro studies revealed that DMPC reduced cell viability in murine melanoma B16 cells, with an IC50 value of approximately 5.76 µg/mL after 24 hours. This antiproliferative effect was found to be dose-dependent .
Interaction with Biological Targets
The compound's structure allows it to engage in hydrogen bonding and ionic interactions with proteins, potentially modulating their activity. This characteristic makes DMPC an interesting candidate for further exploration in drug design, particularly for targeting the central nervous system .
Table: Summary of Biological Activities
Case Study: Anticancer Activity
In a detailed case study, DMPC was tested on B16 melanoma cells to assess its cytotoxic potential. The study involved treating cells with varying concentrations of DMPC over 24 and 48 hours. Results indicated a significant decrease in cell viability, correlating with increased concentrations of DMPC. The mechanism behind this effect was linked to apoptosis induction through caspase activation pathways .
Properties
IUPAC Name |
1,3-dimethylpyrrolidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-7(5-8)3-4-9(2)6-7/h3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAONGXLCCFOIAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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